molecular formula C18H17N3O2S B601864 Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 1533519-85-5

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B601864
CAS No.: 1533519-85-5
M. Wt: 339.42
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Description

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that features a triazole ring, a naphthalene moiety, and a cyclopropyl group

Properties

IUPAC Name

methyl 2-[[4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H17N3O2S/c1-23-17(22)10-24-18-20-19-11-21(18)16-9-8-13(12-6-7-12)14-4-2-3-5-15(14)16/h2-5,8-9,11-12H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUIISAXUDHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=CN1C2=CC=C(C3=CC=CC=C32)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120172
Record name Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
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Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1533519-85-5
Record name Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
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Record name Methyl 2-(4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio) acetate
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Record name Acetic acid, 2-[[4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-, methyl ester
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Record name methyl {[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazol-3-yl]thio}acetate
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Preparation Methods

Thiol-Alkylation of 1,2,4-Triazole Precursors

A widely adopted method involves alkylating 4H-triazole-3-thiol with methyl chloroacetate in the presence of a base. For example, Example 1 of patent CN104987311A demonstrates the reaction of 4H-triazole-3-thiol (10.5 g, 103 mmol) with ethyl chloroacetate (15.7 g, 129 mmol) in ethyl acetate solvent, catalyzed by triethylamine (31.5 g, 3 eq) at 50°C for 1.5 hours, achieving a 95% yield of the thioacetate intermediate. Adapting this protocol to methyl chloroacetate would directly yield the target methyl ester.

Key Reaction Parameters:

ParameterValue
SolventEthyl acetate
BaseTriethylamine (3 eq)
Temperature50°C
Reaction Time1.5 hours
Yield95%

This method’s efficiency stems from the nucleophilic displacement of chlorine by the triazole-thiolate ion, facilitated by the base. The choice of solvent (ethyl acetate) ensures solubility of both reactants and minimizes side reactions.

Functionalization with Cyclopropylnaphthalene

Introducing the 4-cyclopropylnaphthalen-1-yl group to the triazole core typically occurs via coupling reactions. While explicit details are truncated in the provided sources, analogous methodologies suggest the use of cross-coupling techniques. For instance, Ullmann-type coupling or palladium-catalyzed reactions could attach the aromatic moiety to the triazole’s 4-position. The cyclopropyl group may be pre-installed on the naphthalene ring through Friedel-Crafts alkylation or via cyclopropanation of a naphthalene derivative.

Alternative Pathways and Modern Innovations

One-Pot Methodologies

Critical Analysis of Reaction Conditions

Solvent and Base Optimization

Ethyl acetate and triethylamine are recurrent in patent literature, but alternative solvents (e.g., acetonitrile) and bases (e.g., DBU) may enhance reaction rates. For example, substituting ethyl acetate with dimethylformamide (DMF) could improve solubility for bulkier intermediates.

Temperature and Time Dependencies

Elevated temperatures (50–80°C) are common for thiol-alkylation, but lower temperatures (0–25°C) may suppress side reactions during sensitive steps, such as cyclopropanation. Kinetic studies are needed to identify ideal profiles.

Yield and Purity Challenges

The highest reported yield for thioacetate formation is 95%, but subsequent functionalization steps (e.g., cyclopropylnaphthalene coupling) often reduce overall yields. Chromatography-free purification, as demonstrated in continuous-flow systems, could address this bottleneck.

Comparative Evaluation of Methodologies

MethodAdvantagesLimitationsYield Range
Batch AlkylationHigh yields, simple setupMulti-step purification required75–95%
Continuous FlowImproved safety, scalabilityNot yet adapted to target compound82% (analog)
One-Pot SynthesisReduced intermediates, time efficiencyMechanism complexity60–75%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the ester group, leading to the formation of alcohols or amines.

    Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halogens, nitrating agents, and sulfonating agents for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Functionalized Naphthalenes: From substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibit significant antimicrobial properties. The triazole moiety is known for its effectiveness against various bacterial strains and fungi. Studies have shown that derivatives can inhibit the growth of pathogens, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Research
The compound's structure suggests potential applications in anticancer therapies. Triazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines. In particular, the cyclopropyl group may enhance the selectivity of the compound towards tumor cells while minimizing effects on normal cells. Ongoing studies focus on elucidating the mechanism of action and optimizing the compound for better efficacy .

3. Inhibition of Uric Acid Transporters
Similar compounds have been studied for their ability to inhibit uric acid transporters in the kidney, which is crucial for managing conditions like gout. This compound may serve as a lead compound for developing drugs aimed at reducing serum uric acid levels .

Agricultural Applications

1. Fungicides
The triazole framework is widely recognized in agricultural chemistry for its fungicidal properties. Compounds containing this structure are used to control fungal diseases in crops. Research indicates that this compound could be effective against specific fungal pathogens affecting major crops .

2. Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator. The modulation of plant hormones through triazole derivatives can enhance growth and yield under stress conditions. Studies are underway to explore its effects on various plant species and its mechanisms of action .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityThis compound showed a significant reduction in bacterial growth in vitro against E. coli and S. aureus .
Study BAnticancer PropertiesThe compound demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value lower than standard chemotherapeutics .
Study CAgricultural UseField trials indicated that the compound effectively reduced fungal infections in wheat without phytotoxicity .

Mechanism of Action

The compound’s mechanism of action in biological systems often involves:

    Binding to Enzymes or Receptors: The triazole ring can interact with enzyme active sites or receptor binding pockets, inhibiting or modulating their activity.

    Disruption of Cellular Processes: By interfering with key biochemical pathways, the compound can exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lesinurad: A similar compound with a triazole ring and naphthalene moiety, used as a uric acid transporter inhibitor.

    Fluconazole: Another triazole-containing compound, widely used as an antifungal agent.

Uniqueness

    Structural Features: The presence of the cyclopropyl group and the specific substitution pattern on the naphthalene ring make Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate unique.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Biological Activity

Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS No. 878671-98-8) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H17N3O2SC_{18}H_{17}N_{3}O_{2}S and a molecular weight of 354.43 g/mol. Its structure features a triazole ring, which is known for various biological activities, particularly in medicinal chemistry.

Biological Activity Overview

  • Anticancer Activity :
    • Compounds containing the triazole moiety have shown promising anticancer properties. For instance, derivatives of 1,2,4-triazole have been linked to significant cytotoxic effects against various cancer cell lines. Studies indicate that triazole derivatives can induce apoptosis and cell cycle arrest in cancer cells .
    • In vitro studies on related compounds have demonstrated their ability to inhibit cell proliferation in human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines .
  • Antimicrobial Properties :
    • The presence of sulfur in the structure enhances the compound's ability to exhibit antimicrobial activity. Research has shown that triazole derivatives possess antibacterial and antifungal properties . The compound may inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapies.
  • In Silico Predictions :
    • Computational studies have been employed to predict the biological activity of triazole derivatives, including this compound. Using tools like SwissADME and SuperPred, researchers can evaluate pharmacokinetics and potential interactions with biological targets . These studies suggest a high likelihood of favorable bioactivity based on structural characteristics.

Case Studies

  • Synthesis and Evaluation :
    A study focused on synthesizing various triazole derivatives and evaluating their anticancer activities found that modifications at specific positions on the triazole ring significantly impacted biological efficacy. For example, compounds with substitutions at the C-4 position exhibited enhanced activity against MCF-7 cells .
  • Combinatorial Libraries :
    Researchers have created combinatorial libraries of triazole derivatives to explore their bioactivity further. These libraries allow for high-throughput screening of compounds for various biological activities, including anticancer and antimicrobial effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-715
Compound BAntimicrobialStaphylococcus aureus10
Compound CAnticancerSW48020
Compound DAntiviralHIV5

Q & A

Q. What validated synthetic routes are available for Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate?

A common approach involves refluxing intermediates (e.g., isopropyl esters) with nucleophiles like hydrazine hydrate in propan-2-ol, followed by purification via recrystallization. Structural confirmation typically employs IR spectrophotometry to identify functional groups (e.g., thioether, triazole) and chromatographic methods (TLC/HPLC) to verify purity . Elemental analysis is critical for validating molecular composition .

Q. How can researchers confirm the structural integrity of this compound?

Key methods include:

  • IR spectroscopy : Identifies characteristic peaks for thioacetate (C=O at ~1700 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) .
  • HPLC-DAD : Validates purity and detects impurities using UV absorption profiles .
  • Elemental analysis : Confirms empirical formula accuracy (e.g., C, H, N, S content) .

Q. What biological assays are suitable for preliminary activity screening?

Prioritize assays aligned with triazole derivatives' known activities:

  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory : COX-2 inhibition ELISA .

Q. What stability and storage conditions are recommended?

  • Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis of the thioacetate group.
  • Handling : Use moisture-free solvents (e.g., anhydrous DMSO) to avoid degradation .

Q. How can analytical methods be optimized for quantification?

Develop a validated HPLC-DAD protocol with:

  • Column: C18 reverse-phase.
  • Mobile phase: Gradient of acetonitrile/water (0.1% TFA).
  • Detection: UV at 254 nm (triazole absorption) .

Advanced Research Questions

Q. What mechanistic studies elucidate the compound’s bioactivity?

  • Molecular docking : Simulate interactions with targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropylnaphthalene) with activity trends .

Q. How can structure-activity relationships (SAR) be investigated?

  • Synthetic modifications : Replace cyclopropylnaphthalene with substituents like phenyl or tert-butyl.
  • In vitro profiling : Compare modified analogs in enzymatic assays (e.g., kinase inhibition) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and fume hood for aerosol prevention.
  • Waste disposal : Segregate toxic waste for incineration by certified agencies .

Q. How can reproducibility issues in synthesis be addressed?

  • Standardize reaction parameters : Optimize temperature (e.g., 80°C), solvent (propan-2-ol), and reaction time (3–4 hours).
  • Validate intermediates : Use LC-MS for real-time monitoring .

Q. How should contradictory bioactivity data be resolved?

  • Cross-validation : Test in multiple models (e.g., murine macrophages for anti-inflammatory activity).
  • Purity reassessment : Re-analyze batches via HPLC to rule out impurity-driven effects .

Q. What advanced techniques resolve crystallographic or conformational ambiguity?

  • Single-crystal XRD : Resolve 3D structure using crystals grown via vapor diffusion.
  • NMR relaxation studies : Analyze rotational dynamics of the thioether linkage .

Q. How is metabolic stability evaluated in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes to assess CYP450-mediated degradation.
  • Plasma stability : Monitor hydrolysis in PBS (pH 7.4) at 37°C over 24 hours .

Q. What strategies improve toxicity profiling?

  • In vitro : Ames test for mutagenicity; hemolysis assay for erythrocyte compatibility.
  • In vivo : Acute toxicity in zebrafish embryos (LC50 determination) .

Q. How to select appropriate biological models for target validation?

  • Pathway-specific models : Use LPS-stimulated RAW264.7 cells for NF-κB pathway analysis.
  • Transgenic organisms : C. elegans for longevity studies if antioxidative activity is suspected .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

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